Flavanone-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

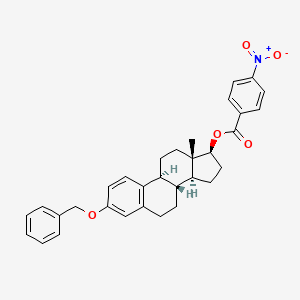

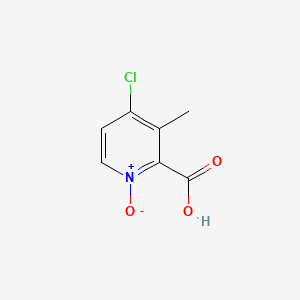

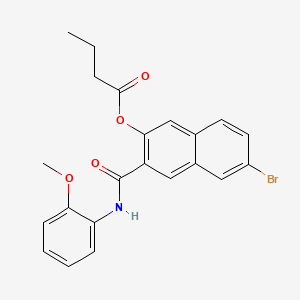

Flavanone-d5 is a biochemical used in proteomics research . It has a molecular formula of C15H7D5O2 and a molecular weight of 229.29 . It has been used in a wide range of laboratory experiments to understand its impacts on biological systems . Notably, it has been used to explore the biochemical and physiological effects of flavanones on various biological systems .

Synthesis Analysis

Flavanones can be synthesized from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . This process provides a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives, via discriminate oxidative cyclization sequences involving dehydrogenation .Molecular Structure Analysis

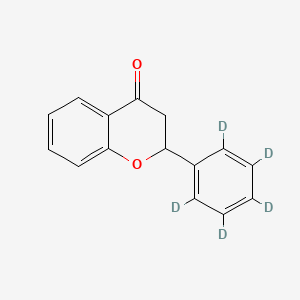

Flavanones, including Flavanone-d5, feature a main 15-carbon skeleton possessing 2 phenyl rings and 1 oxacycle . The molecular structure of flavanones largely determines what moieties are essential for affinity with the receptors .Chemical Reactions Analysis

Flavanones can be readily converted into flavones via further oxidation processes . The synthesis of flavanones generally requires harsh conditions such as acidic or basic reflux conditions for cyclization .Physical And Chemical Properties Analysis

Flavanones are natural polyphenolic compounds derived as secondary metabolites from plants . They have been known to play multiple roles in plants including UV filtration, detoxifying agents, symbiotic nitrogen fixation, self-healing agents, and floral pigmentation .Applications De Recherche Scientifique

Biosynthesis and Biological Activity

Flavanones, including Flavanone-d5, are a large family of polyphenols which include several classes based on their basic structure . They have a multitude of biological properties, such as anti-inflammatory, antioxidant, antiviral, antimicrobial, anticancer, cardioprotective, and neuroprotective effects . Current trends of research and development on flavonoids relate to identification, extraction, isolation, physico-chemical characterization, and their applications to health benefits .

Synthesis of Flavones

Flavone, a member of the flavonoid family, has numerous biological activities, attracting many synthetic researchers to develop a number of versatile methodologies . A recent review article has revealed the synthetic history of functionalized flavones from the traditional well-known named reactions to modern novel transition-metal promoted protocols . A one-pot facile route for the BiCl 3 /RuCl 3 -mediated synthesis of functionalized flavones is described .

Antioxidant Properties

Flavanones are known for their antioxidant properties. The recent trend in flavanone research reveals the interest to increase the flavanone contents of specific plants and fruits by manipulating the biosynthesis processes .

Enzymatic Synthesis

The enzymatic synthesis of flavanones using genetically engineered cells and enzymes are future perspectives for providing such antioxidant compounds .

5. Use in the Production of New Products In recent years, important research efforts have focused on the exploitation and use of natural compounds in the production of new products . In this respect, flavonoids, a class of natural polyphenolic compounds, have attracted continuously increasing attention .

Bioavailability

The physico-chemical parameters, biological activity, and bioavailability of flavanones are closely related and conferred based on the chemical structure .

Safety And Hazards

Orientations Futures

Flavanones have been a potential source in the search for leading compounds and biologically active components . They have been the focus of much research and development in recent years . Future researchers can potentially transform the landscape of plant-based product development across the food and beverage, pharmaceutical, and cosmetic industries, ultimately benefiting consumers worldwide .

Propriétés

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/i1D,2D,3D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONYXWQDUYMKFB-FSTBWYLISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CC(=O)C3=CC=CC=C3O2)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flavanone-d5 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.